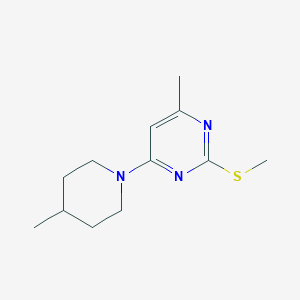

4-methyl-6-(4-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine

Description

4-Methyl-6-(4-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine is a pyrimidine derivative characterized by a methylsulfanyl group at position 2, a methyl group at position 4, and a 4-methylpiperidinyl substituent at position 4. The methylsulfanyl group enhances lipophilicity and bioavailability, while the piperidinyl moiety can influence binding affinity to biological targets such as kinases or receptors .

Properties

IUPAC Name |

4-methyl-6-(4-methylpiperidin-1-yl)-2-methylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3S/c1-9-4-6-15(7-5-9)11-8-10(2)13-12(14-11)16-3/h8-9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHTUDMANXHNFCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC(=NC(=C2)C)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-(4-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the piperidine ring and the methylsulfanyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-(4-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

4-methyl-6-(4-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-methyl-6-(4-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrimidine Derivatives

The following table compares 4-methyl-6-(4-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine with analogs differing in substituents, synthetic routes, and biological activities:

Key Observations :

- Piperidinyl vs. Piperazinyl Groups : The 4-methylpiperidinyl group in the target compound provides steric bulk compared to the piperazinyl group in , which may reduce metabolic instability but limit solubility.

- Methylsulfanyl vs.

Crystallographic and Structural Insights

- Planarity : The pyrimidine ring in is nearly planar (maximum deviation: 0.143 Å), facilitating π-π interactions. The target compound likely adopts a similar geometry.

- Intramolecular Interactions : The bicyclic compound in exhibits an intramolecular S···O contact (2.534 Å), stabilizing its conformation.

Data Tables

Table 1: Crystallographic Parameters of Selected Analogs

Table 2: Antimicrobial Activity of Pyrimidine Derivatives ()

| Compound | Substituents | Zone of Inhibition (mm) vs. S. aureus | MIC (μg/mL) vs. E. coli |

|---|---|---|---|

| 2a | 4-Methoxyphenyl, thiophene | 14 | 62.5 |

| 4a | 4-Methylpiperazinyl | 18 | 31.25 |

Biological Activity

4-Methyl-6-(4-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the field of pharmacology. Its structural composition suggests it may interact with various biological targets, making it a candidate for therapeutic applications.

- Molecular Formula : C17H23N5OS

- Molecular Weight : 345.5 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to act as an inhibitor of specific protein kinases. These enzymes play a crucial role in various cellular processes, including cell signaling, growth, and metabolism. The inhibition of these pathways can lead to significant therapeutic effects in diseases characterized by abnormal cell proliferation or inflammation.

Pharmacological Applications

Research indicates that compounds similar to this compound have been studied for their roles in treating conditions such as:

- Rheumatoid Arthritis

- Psoriasis

- Inflammatory Bowel Disease

- Cancer

The compound's ability to modulate immune responses positions it as a potential immunosuppressive agent, useful in preventing organ transplant rejection and managing autoimmune diseases.

In Vitro Studies

A study conducted on cell lines demonstrated that this compound effectively inhibited the proliferation of cancer cells at micromolar concentrations. The compound was found to induce apoptosis in treated cells, suggesting a mechanism through which it could exert anti-cancer effects.

In Vivo Studies

Animal models have shown that administration of this compound leads to a reduction in inflammatory markers associated with rheumatoid arthritis. The observed decrease in joint swelling and pain indicates its potential as a therapeutic agent for chronic inflammatory conditions.

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.